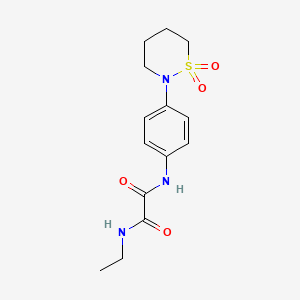

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide

CAS No.: 899748-45-9

Cat. No.: VC5139850

Molecular Formula: C14H19N3O4S

Molecular Weight: 325.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899748-45-9 |

|---|---|

| Molecular Formula | C14H19N3O4S |

| Molecular Weight | 325.38 |

| IUPAC Name | N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-ethyloxamide |

| Standard InChI | InChI=1S/C14H19N3O4S/c1-2-15-13(18)14(19)16-11-5-7-12(8-6-11)17-9-3-4-10-22(17,20)21/h5-8H,2-4,9-10H2,1H3,(H,15,18)(H,16,19) |

| Standard InChI Key | ORNFFIYTIGXGGY-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |

Introduction

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide is a synthetic organic compound characterized by its oxalamide functional group and a dioxido-thiazinane moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its structure suggests hydrogen-bonding capabilities and chemical stability, making it a candidate for various biological and chemical studies.

Synthesis

The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide typically involves:

-

Preparation of the Thiazinane Intermediate:

-

The thiazinane ring is synthesized through cyclization reactions involving sulfur-containing precursors.

-

Oxidation introduces the dioxido functionality.

-

-

Formation of the Oxalamide Moiety:

-

Reaction between an aromatic amine derivative (e.g., 4-amino-thiazinane) and oxalyl chloride under controlled conditions.

-

-

Final Coupling Reaction:

-

The intermediate is coupled with an ethylamine derivative to form the final product.

-

Applications and Potential Uses

This compound's unique structural features open avenues for research in several fields:

Medicinal Chemistry

-

Antimicrobial Activity: Compounds with sulfur heterocycles often show activity against bacterial and fungal strains.

-

Anticancer Potential: Oxalamides are being explored for their ability to inhibit cancer cell growth due to their hydrogen-bonding interactions with biological targets.

Material Science

-

The presence of aromatic rings and polar functional groups makes this compound a potential candidate for polymer synthesis or as a ligand in metal-organic frameworks (MOFs).

Analytical Data

The characterization of this compound can be performed using standard analytical techniques:

| Technique | Observations/Results |

|---|---|

| Infrared (IR) | Peaks corresponding to C=O stretching (~1650 cm⁻¹) and S=O stretching (~1050 cm⁻¹). |

| NMR (¹H, ¹³C) | Signals for aromatic protons, ethyl chain hydrogens, and carbonyl carbons. |

| Mass Spectrometry | Molecular ion peak at m/z ~282 confirming molecular weight. |

Challenges in Research

While promising, research on N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide faces challenges:

-

Synthetic Complexity: Multi-step synthesis requires optimization to improve yields.

-

Limited Biological Data: Further studies are needed to confirm its pharmacological properties.

Future Directions

To fully explore the potential of this compound:

-

Conduct extensive biological assays to evaluate antimicrobial, anticancer, and anti-inflammatory properties.

-

Investigate its role as a ligand in coordination chemistry.

-

Explore modifications to its structure to enhance solubility and bioavailability.

This detailed exploration highlights the chemical significance of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide while identifying avenues for further research and application development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume